Xylosyl-ATP
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Overview
Description
9-beta-Xylofuranosyladenine 5’-triphosphate: is a purine nucleoside analog where adenine is attached to a xylofuranose sugar via a β-N9-glycosidic bond. This compound is known for its significant biochemical and pharmacological properties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-beta-Xylofuranosyladenine 5’-triphosphate typically involves the glycosylation of adenine with a xylofuranose derivative, followed by phosphorylation. The reaction conditions often require the use of protective groups to ensure selective reactions at desired positions .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation and phosphorylation processes, utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety.
Reduction: Reduction reactions may target the adenine base or the phosphate groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the phosphate groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are typically employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized sugar derivatives, while substitution reactions can produce various nucleoside analogs .
Scientific Research Applications
Chemistry: In chemistry, 9-beta-Xylofuranosyladenine 5’-triphosphate is used as a model compound to study nucleoside analogs and their reactivity under different conditions .
Biology: Biologically, this compound is known to inhibit DNA-dependent RNA polymerase I and II, making it a valuable tool in studying transcription processes .
Medicine: In medicine, it has shown cytotoxic properties, making it a potential candidate for anticancer research .
Industry: Industrially, it can be used in the synthesis of other nucleoside analogs and as a reference standard in analytical methods .
Mechanism of Action
The mechanism of action of 9-beta-Xylofuranosyladenine 5’-triphosphate involves its incorporation into nucleic acids, where it inhibits the activity of DNA-dependent RNA polymerases. This inhibition disrupts the transcription process, leading to cytotoxic effects. The molecular targets include RNA polymerase I and II, and the pathways involved are primarily related to transcription regulation .
Comparison with Similar Compounds
9-beta-D-Xylofuranosyladenine: A similar nucleoside analog with a β-D-xylofuranose sugar.
9-beta-D-Arabinofuranosyladenine: Another analog with an arabinofuranose sugar.
Uniqueness: 9-beta-Xylofuranosyladenine 5’-triphosphate is unique due to its specific sugar moiety and triphosphate group, which confer distinct biochemical properties and make it particularly effective in inhibiting RNA polymerases .
Properties
CAS No. |
653-60-1 |
---|---|
Molecular Formula |
C10H16N5O13P3 |
Molecular Weight |
507.18 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20)/t4-,6+,7-,10-/m1/s1 |
InChI Key |
ZKHQWZAMYRWXGA-GAWUUDPSSA-N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
653-60-1 | |
Synonyms |
9-beta-xylofuranosyladenine 5'-triphosphate xylo-ATP xylosyl-ATP |
Origin of Product |
United States |
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